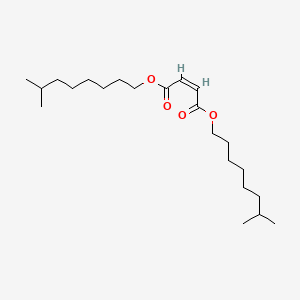
Diisononyl maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisononyl maleate is an organic compound with the molecular formula C22H40O4. It is an ester formed from maleic acid and isononyl alcohol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. This compound is particularly valued in the production of polyvinyl chloride (PVC) and other polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisononyl maleate is synthesized through the esterification of maleic acid with isononyl alcohol. The reaction typically involves heating maleic acid with isononyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carefully controlled to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Diisononyl maleate can undergo various chemical reactions, including:
Hydrogenation: The double bonds in the maleate moiety can be hydrogenated to form diisononyl succinate.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield maleic acid and isononyl alcohol.
Addition Reactions: The double bonds in the maleate group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium or platinum.
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Addition Reactions: Reagents such as bromine or hydrogen chloride can be used to add across the double bonds.
Major Products
Hydrogenation: Diisononyl succinate.
Hydrolysis: Maleic acid and isononyl alcohol.
Addition Reactions: Dibromo derivatives or other addition products depending on the reagent used.
Aplicaciones Científicas De Investigación
Diisononyl maleate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible PVC and other polymers.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to plasticizer exposure.
Medicine: Research into its biocompatibility and potential use in medical devices.
Industry: Widely used in the manufacture of flexible plastics, coatings, adhesives, and sealants.
Mecanismo De Acción
The primary function of diisononyl maleate as a plasticizer is to intercalate between polymer chains, reducing intermolecular forces and increasing flexibility. The ester groups in this compound interact with the polymer matrix, allowing the material to become more pliable and easier to process. This interaction is primarily physical rather than chemical, as the plasticizer does not form covalent bonds with the polymer.
Comparación Con Compuestos Similares
Similar Compounds
Diisononyl phthalate: Another widely used plasticizer with similar applications in PVC production.
Diisononyl 1,2-cyclohexanedicarboxylate: A non-phthalate plasticizer used as an alternative to phthalates in sensitive applications such as medical devices and food packaging.
Uniqueness
Diisononyl maleate is unique in its specific ester structure, which provides distinct physical properties compared to other plasticizers. Its ability to enhance the flexibility and durability of polymers while maintaining a relatively low toxicity profile makes it a valuable compound in various industrial applications.
Propiedades
Número CAS |
53817-54-2 |
|---|---|
Fórmula molecular |
C22H40O4 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
bis(7-methyloctyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C22H40O4/c1-19(2)13-9-5-7-11-17-25-21(23)15-16-22(24)26-18-12-8-6-10-14-20(3)4/h15-16,19-20H,5-14,17-18H2,1-4H3/b16-15- |
Clave InChI |
CBWMVXMQKDYZDQ-NXVVXOECSA-N |
SMILES isomérico |
CC(C)CCCCCCOC(=O)/C=C\C(=O)OCCCCCCC(C)C |
SMILES canónico |
CC(C)CCCCCCOC(=O)C=CC(=O)OCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




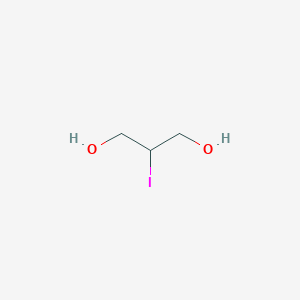

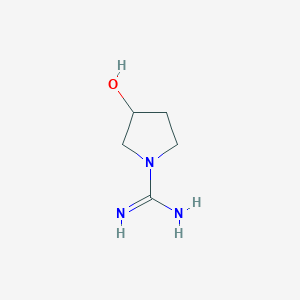
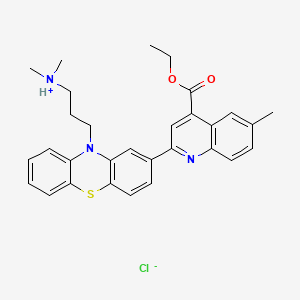
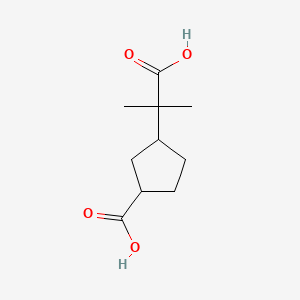
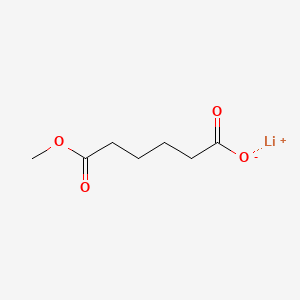
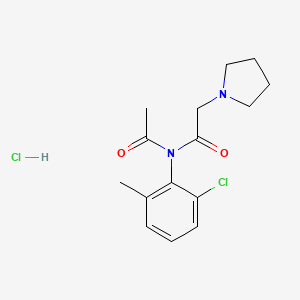
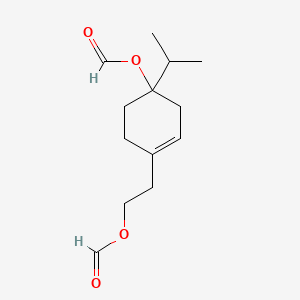

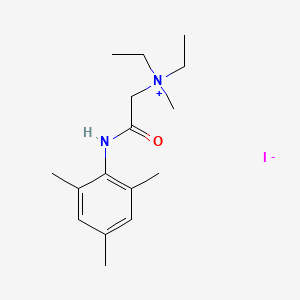
![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)

